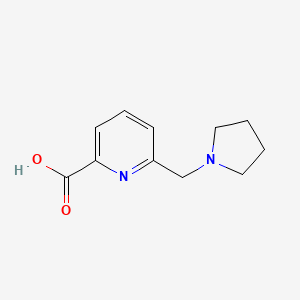

6-(Pyrrolidin-1-ylmethyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Pyrrolidin-1-ylmethyl)picolinic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cholesterol Management

One of the significant applications of 6-(Pyrrolidin-1-ylmethyl)picolinic acid is in the management of cholesterol levels. Research indicates that derivatives of picolinic acid can induce the expression and activity of low-density lipoprotein receptors (LDLR), which play a crucial role in cholesterol metabolism. The induction of LDLR leads to increased clearance of circulating cholesterol, making these compounds promising candidates for treating conditions associated with elevated cholesterol levels, such as hypercholesterolemia and cardiovascular diseases .

Key Findings

- Mechanism : The compound enhances LDLR expression in hepatic cells, leading to a reduction in plasma apolipoprotein B lipoproteins .

- Clinical Relevance : It has been shown to significantly lower circulating cholesterol levels in animal models, indicating potential for human therapeutic use.

Cancer Research

This compound has also been investigated for its anticancer properties. Recent studies have highlighted the compound's ability to activate Sirtuin 6 (Sirt6), a protein associated with tumor suppression and cellular aging. Activation of Sirt6 has been linked to inhibition of cancer cell proliferation and tumor growth .

Case Study Insights

- In vitro Studies : The compound demonstrated potent antiproliferative effects on human hepatocellular carcinoma cells, leading to cell cycle arrest and reduced tumor growth in xenograft models .

- Broader Implications : The potential for developing Sirt6 activators as therapeutic agents against various cancers underscores the importance of this compound in cancer research.

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its utility in treating inflammatory diseases.

Experimental Results

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

The data indicate a significant reduction in inflammatory markers, supporting the compound's potential as an anti-inflammatory agent.

Herbicidal Activity

In addition to its medicinal applications, this compound derivatives have been explored for their herbicidal properties. Picolinate compounds are known to function as synthetic auxins, which can inhibit plant growth by disrupting hormonal balance .

Research Findings

- Novel Herbicides : Studies have synthesized and evaluated new picolinate compounds for their herbicidal activity against Arabidopsis thaliana, showing promising results in root growth inhibition.

- Structure–Activity Relationship : Quantitative structure–activity relationship (QSAR) analyses have been conducted to optimize the efficacy and selectivity of these compounds as herbicides.

Propiedades

Fórmula molecular |

C11H14N2O2 |

|---|---|

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2,(H,14,15) |

Clave InChI |

JEYJYLLJZBHVJX-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)CC2=NC(=CC=C2)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.